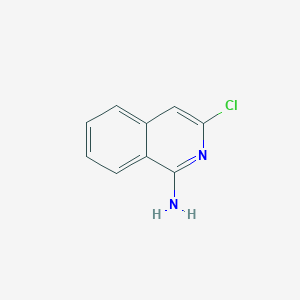

3-Chloroisoquinolin-1-amine

Description

Importance of Isoquinoline (B145761) Scaffolds in Contemporary Chemical Research

The isoquinoline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene (B151609) ring with a pyridine (B92270) ring, is a cornerstone of modern medicinal chemistry. wisdomlib.org These structures are considered "privileged" because they can bind to a wide variety of biological targets, making them invaluable templates for drug discovery. nih.govnih.gov Isoquinoline frameworks are present in numerous natural products, particularly alkaloids found in plants, which have been used in traditional medicine for their therapeutic properties. amerigoscientific.com

The versatility of the isoquinoline core allows for its incorporation into molecules with a broad spectrum of pharmacological activities. Research has extensively documented the potential of isoquinoline derivatives as anticancer, anti-inflammatory, antimicrobial, antiviral, analgesic, and antihypertensive agents. nih.govontosight.airesearchgate.net For example, derivatives have been investigated for their ability to overcome multidrug resistance in cancer and to inhibit enzymes crucial for viral replication. ontosight.ai Beyond medicine, isoquinolines are utilized in industrial applications, including the manufacturing of dyes, pigments, and corrosion inhibitors. amerigoscientific.comwikipedia.org The continuous exploration of novel synthetic methodologies to construct and functionalize the isoquinoline skeleton remains a significant focus for organic and medicinal chemists, aiming to develop new therapeutic agents and materials. nih.gov

Overview of Halogenated Aminoisoquinolines in Academic and Industrial Studies

Within the broad class of isoquinoline derivatives, halogenated aminoisoquinolines represent a particularly significant subgroup. These compounds feature both a halogen atom (such as chlorine, bromine, or fluorine) and an amino group attached to the isoquinoline core. This dual functionalization makes them highly versatile building blocks in organic synthesis. The presence of a halogen provides a reactive site for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse molecular fragments. grafiati.com Simultaneously, the amino group can be readily modified or can participate in forming hydrogen bonds, which is crucial for molecular recognition at biological targets. mdpi.com

Academic and industrial research leverages these compounds as key intermediates for creating libraries of novel molecules for drug discovery programs. nih.gov The specific positioning of the halogen and amino groups on the isoquinoline scaffold dramatically influences the compound's chemical reactivity and its potential biological activity. For instance, isomers like 1-chloroisoquinolin-4-amine (B3027259) and 4-chloroisoquinolin-1-amine (B3032627) are explored in kinase inhibitor studies, where the positional differences affect the binding affinity to target enzymes. The synthesis of these compounds often involves methods like the direct amination of haloisoquinolines or the cyclization of appropriately substituted precursors. rsc.org Studies have demonstrated the synthesis of complex derivatives, such as adamantane-containing aminoisoquinolines, which are investigated for potential antiviral and psychotherapeutic activities. mdpi.comresearchgate.net

Research Significance of 3-Chloroisoquinolin-1-amine in Modern Organic and Medicinal Chemistry

This compound is a specific halogenated aminoisoquinoline that serves as a valuable intermediate in synthetic chemistry. lookchem.com Its structure, featuring a chlorine atom at the 3-position and an amino group at the 1-position, offers distinct reactive sites for further molecular elaboration.

| Property | Value |

| CAS Number | 7574-67-6 |

| Molecular Formula | C₉H₇ClN₂ |

| Molecular Weight | 178.62 g/mol |

| Appearance | Solid |

| Primary Application | Pharmaceutical Intermediate |

Data sourced from multiple chemical suppliers. lookchem.combldpharm.com

The primary research significance of this compound lies in its role as a precursor for more complex molecules with potential therapeutic applications. A notable area of investigation involves its use in palladium-catalyzed amination reactions to synthesize 1,3-diaminoisoquinolines. mdpi.com For example, it has been used as a starting material in the synthesis of N-heteroaryl substituted adamantane-containing amines. These derivatives are of substantial interest for their potential antiviral and psychotherapeutic activities. mdpi.comresearchgate.netresearchgate.net

A key synthetic application is the reaction of this compound with adamantane-containing amines. This nucleophilic substitution reaction, where the adamantyl-containing amine displaces the chlorine atom, yields novel derivatives that are then studied for biological activity.

| Reactant 1 | Reactant 2 | Product | Yield |

| 1,3-dichloroisoquinoline (B189448) | N-[2-(1-adamantyloxy)ethyl]amine | N-[2-(1-adamantyloxy)ethyl]-3-chloroisoquinolin-1-amine | 89% |

This table summarizes the synthesis of a key derivative starting from 1,3-dichloroisoquinoline, which proceeds via a monoamination to yield the 3-chloro-1-amino structure. mdpi.comresearchgate.net

The reactivity of the chlorine at the C-3 position allows for its substitution, while the amino group at the C-1 position can be further functionalized, making this compound a strategic building block for developing new chemical entities in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

3-chloroisoquinolin-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAWJUIIKIDIXHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N=C2N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Chloroisoquinolin 1 Amine

Established Synthetic Routes to 3-Chloroisoquinolin-1-amine

The most common and established strategies for synthesizing this compound begin with a dichlorinated isoquinoline (B145761) precursor, typically 1,3-dichloroisoquinoline (B189448). The differential reactivity of the two chlorine atoms is exploited to achieve selective amination at the C1 position.

The introduction of an amino group onto a chloro-substituted isoquinoline ring is a pivotal step. This is accomplished mainly through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. The choice of method depends on the desired yield, reaction conditions, and the nature of the aminating agent.

Nucleophilic aromatic substitution (SNAr) is a direct and frequently used method for the synthesis of this compound from 1,3-dichloroisoquinoline. mdpi.comshahucollegelatur.org.in This reaction leverages the higher reactivity of the chlorine atom at the 1-position compared to the 3-position. The electron-withdrawing effect of the ring nitrogen makes the C1 position more electrophilic and thus more susceptible to attack by a nucleophile. shahucollegelatur.org.inwikipedia.orgmdpi.com

The reaction is typically carried out by heating 1,3-dichloroisoquinoline with an amine source. For instance, reacting 1,3-dichloroisoquinoline with various adamantane-containing amines in dimethylformamide (DMF) in the presence of potassium carbonate (K₂CO₃) at elevated temperatures (e.g., 140 °C) selectively yields the corresponding N-substituted this compound. mdpi.com This catalyst-free approach is effective for introducing the first amino group, while the introduction of a second amino group at the C3 position is significantly more challenging due to the electron-donating effect of the newly introduced amine and often requires catalysis. mdpi.com

| Starting Material | Amine Source | Base/Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1,3-Dichloroisoquinoline | Adamantylalkylamines | K₂CO₃ / DMF | 140 °C, 24 h | N-[Adamantylalkyl]-3-chloroisoquinolin-1-amine | 89% | mdpi.com |

| 1,3-Dichloroisoquinoline | Methoxide | CH₃ONa / CH₃OH | 60 °C | 3-Chloro-1-methoxyisoquinoline | 60% | shahucollegelatur.org.in |

While direct SNAr is effective for the initial amination, Palladium(0)-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are indispensable for more challenging transformations, particularly for aminating the less reactive C3 position of an existing 1-amino-3-chloroisoquinoline. mdpi.comresearchgate.net These protocols offer a powerful alternative for forming C-N bonds under milder conditions than some traditional methods. mdpi.com

The general procedure involves reacting the chloroheterocycle with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. mdpi.com A typical catalytic system consists of a palladium source like Pd(dba)₂ (Tris(dibenzylideneacetone)dipalladium(0)) and a specialized phosphine ligand such as BINAP (2,2′-bis(diphenylphosphino)-1,1′-binaphthyl) or DavePhos (2-Dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl). mdpi.commdpi.com The choice of ligand is critical and can significantly influence the reaction's efficiency and yield. mdpi.com For example, the amination of 1-amino-3-chloroisoquinoline with adamantane-containing amines has been successfully achieved using a Pd(0)/Cy-JosiPhos catalytic system to yield 1,3-diaminoisoquinolines. mdpi.comresearchgate.net

| Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|---|

| 1-Amino-3-chloroisoquinoline | Adamantane-containing amines | Pd(dba)₂ (2-8%) | Cy-JosiPhos or DavePhos (2.5-9%) | tBuONa | Dioxane | Reflux, 24 h | Variable | mdpi.com |

| 4,8-Dichloroquinoline | N-[2-(1-Adamantyloxy)ethyl]amine | Pd(dba)₂ (4%) | BINAP (4.5%) | t-BuONa | Dioxane | Reflux, 6-15 h | 77% | mdpi.com |

The primary precursor for the synthesis of this compound is 1,3-dichloroisoquinoline. sigmaaldrich.com This key starting material is commonly prepared from isoquinoline-1,3(2H,4H)-dione. vulcanchem.com The dione (B5365651) can be synthesized through various routes, including the cascade reaction of N-alkyl-N-methacryloylbenzamide with aryl aldehydes. rsc.orgrsc.org

The crucial halogenation step involves converting isoquinoline-1,3(2H,4H)-dione into 1,3-dichloroisoquinoline. This transformation is typically achieved using potent chlorinating agents. Reagents such as phosphorus pentachloride (PCl₅) or phenylphosphonic dichloride are effective for this conversion, replacing the hydroxyl groups of the tautomeric enol form of the dione with chlorine atoms. researchgate.net

Amination Reactions of Chloro-Substituted Isoquinolines

Advanced Synthetic Techniques and Yield Optimization in this compound Production

Modern synthetic chemistry seeks to develop more efficient, sustainable, and high-yield methodologies. In the context of isoquinoline derivatives, photochemical and continuous-flow methods represent the frontier of advanced synthetic techniques.

Photochemical reactions offer unique pathways for the construction and functionalization of complex molecules by accessing excited states with distinct reactivity. orgsyn.org While a direct photochemical synthesis of this compound is not widely documented, related photochemical methods on similar scaffolds highlight the potential of this technique. For instance, 3-chloroisoquinolin-1-ones, structurally similar to the target compound's precursors, undergo photoinduced dechlorinative coupling with styrenes, followed by photocyclization and oxidation to produce benzo[a]phenanthridin-5-ones. researchgate.netchim.it This demonstrates the utility of light-induced reactions in C-C bond formation and complex ring construction starting from a chloroisoquinoline core. researchgate.netresearchgate.net

Continuous-flow reactors offer significant advantages for photochemical syntheses, including precise control over reaction parameters such as irradiation time, temperature, and mixing. This leads to improved reproducibility, scalability, and often higher yields compared to batch processes. The high surface-area-to-volume ratio in microreactors ensures uniform irradiation of the reaction mixture, minimizing side product formation and degradation of light-sensitive compounds. orgsyn.org The application of these principles could optimize the synthesis of isoquinoline derivatives by providing a safer and more efficient platform for conducting highly energetic photochemical transformations.

Steric Hindrance Management in Synthetic Pathways

Steric hindrance, the spatial arrangement of atoms within a molecule that impedes chemical reactions, is a critical factor to manage in the synthesis of substituted isoquinolines like this compound. nsf.gov The strategic selection of catalysts, ligands, and reaction partners is crucial to overcome the steric challenges posed by bulky substituents near the reaction centers.

In the context of palladium-catalyzed amination reactions, a common method for introducing the amine group, the choice of phosphine ligand plays a pivotal role in mitigating steric hindrance. Bulky and electron-rich phosphine ligands, such as those from the Buchwald and Hartwig groups, have demonstrated remarkable activity in facilitating the coupling of a wide array of amines with aryl halides. wikipedia.orgsigmaaldrich.com These ligands are designed to be sterically demanding, which can paradoxically accelerate the desired reaction by promoting the reductive elimination step of the catalytic cycle and preventing the formation of undesired side products. nih.gov

For instance, in the amination of dichloroisoquinolines, the use of bulky biaryl phosphine ligands is often necessary. mdpi.com Ligands like 2-dicyclohexylphosphino-2′-(N,N-dimethylamino)biphenyl (DavePhos) and 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (BINAP) have been successfully employed. mdpi.com The steric bulk of these ligands influences the regioselectivity of the amination, directing the incoming amine to the less sterically hindered position. mdpi.comresearchgate.net For example, in the palladium-catalyzed amination of 1,3-dichloroisoquinoline, the C-1 position is generally more reactive towards nucleophilic substitution. researchgate.net However, the steric environment created by the ligand and the amine itself can influence the outcome.

The steric properties of the amine nucleophile also significantly impact the reaction. libretexts.org Highly hindered amines may require more reactive catalytic systems or harsher reaction conditions to achieve successful coupling. mdpi.com Computational studies have shown that the regioselectivity in the amination of similar heterocyclic systems can be controlled by the steric stability of the intermediate complexes formed during the catalytic cycle. libretexts.org

A key strategy to manage steric hindrance involves the careful selection of the palladium precatalyst and the phosphine ligand. The combination of a palladium source like Pd(dba)₂ (tris(dibenzylideneacetone)dipalladium(0)) with a bulky ligand such as DavePhos or Cy-JosiPhos has been shown to be effective in the amination of sterically demanding substrates. mdpi.com The rationale is that the bulky ligand promotes the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step with the aryl chloride.

Interactive Table: Influence of Ligand and Amine Steric Bulk on Amination Reactions.

| Catalyst System | Starting Material | Amine | Product | Observations |

| Pd(dba)₂ / DavePhos | 1,3-Dichloroisoquinoline | Adamantane-containing amine | N-substituted-3-chloroisoquinolin-1-amine | Effective for bulky amines, influencing regioselectivity. mdpi.com |

| Pd(dba)₂ / BINAP | 2,8-Dichloroquinoline | Adamantane-containing amine | Monoaminated quinoline (B57606) | BINAP is effective, but DavePhos is sometimes required for the most hindered amines. researchgate.net |

| Pd(OAc)₂ / XPhos | Aryl Chloride | Primary Amine | N-Aryl Amine | Bulky XPhos ligand allows for coupling of sterically hindered partners. sigmaaldrich.com |

Principles of Green Chemistry in this compound Synthesis Research

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. rsc.org These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acsgcipr.org

Atom Economy: One of the core principles of green chemistry is maximizing atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. wordpress.comjocpr.comnumberanalytics.comsavemyexams.com Synthetic routes with high atom economy are preferred as they generate less waste. For the synthesis of this compound, catalytic methods are inherently more atom-economical than stoichiometric reactions. researchgate.netresearchgate.netconicet.gov.arosaka-u.ac.jp For example, a palladium-catalyzed amination, where the catalyst is used in small amounts and regenerated, is more atom-economical than a reaction requiring a stoichiometric amount of a coupling reagent. acsgcipr.org The ideal synthesis would involve a direct amination where all atoms from the amine and the isoquinoline core are incorporated into the final product. rsc.org

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in smaller quantities and can be recycled, reducing waste. researchgate.netresearchgate.netconicet.gov.arosaka-u.ac.jp The development of highly active and selective palladium catalysts for the amination of 1,3-dichloroisoquinoline is a key area of research that aligns with green chemistry principles. mdpi.comresearchgate.net The use of efficient catalysts allows for milder reaction conditions, which can lead to energy savings.

Safer Solvents and Auxiliaries: The choice of solvent is a critical aspect of green chemistry. Many traditional organic solvents are volatile, toxic, and flammable. Research has focused on finding greener alternatives. nih.govsci-hub.st For Buchwald-Hartwig amination reactions, solvents like 1,4-dioxane (B91453) and toluene (B28343) are common but have significant environmental and safety concerns. whiterose.ac.uk Greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and even water have been explored for similar amination reactions. nsf.govnih.govwhiterose.ac.uk The use of water as a solvent, when feasible, is particularly attractive due to its low cost, non-flammability, and minimal environmental impact. nih.govsci-hub.st

Energy Efficiency: Designing synthetic routes that can be carried out at ambient temperature and pressure reduces energy consumption. Microwave-assisted synthesis has been explored as a way to significantly shorten reaction times and often leads to higher yields with less energy input compared to conventional heating methods. conicet.gov.ar

Interactive Table: Application of Green Chemistry Principles in Amination Reactions.

| Green Chemistry Principle | Application in Synthesis | Example |

| Atom Economy | Designing reactions that maximize the incorporation of reactant atoms into the final product. wordpress.comjocpr.comnumberanalytics.com | Catalytic amination reactions have higher atom economy than stoichiometric methods. rsc.org |

| Catalysis | Using small amounts of catalysts instead of stoichiometric reagents to reduce waste. acsgcipr.org | Palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation. wikipedia.org |

| Safer Solvents | Replacing hazardous solvents with greener alternatives. nih.govsci-hub.st | Use of 2-methyltetrahydrofuran (2-MeTHF) or water instead of dioxane or toluene. nsf.govwhiterose.ac.uk |

| Energy Efficiency | Conducting reactions at ambient temperature and pressure or using energy-efficient techniques. | Microwave-assisted synthesis to reduce reaction times and energy consumption. conicet.gov.ar |

Chemical Reactivity and Transformation Studies of 3 Chloroisoquinolin 1 Amine

Nucleophilic Substitution Reactions at the Chloro-Position

The chlorine atom at the C3 position of the isoquinoline (B145761) ring is susceptible to nucleophilic substitution, although its reactivity is influenced by the electronic nature of the isoquinoline system.

Reactivity Profile with Diverse Nucleophiles

The reactivity of haloisoquinolines towards nucleophiles is position-dependent. Generally, positions α (C1) and γ (C4) to the ring nitrogen are more activated for nucleophilic attack because the nitrogen atom can effectively stabilize the negative charge in the reaction intermediate. iust.ac.irquora.com Conversely, the C3 position is less reactive as delocalization of the negative charge onto the nitrogen is less favorable without disrupting the aromaticity of the fused benzene (B151609) ring. iust.ac.ir

Despite this lower intrinsic reactivity, the C3-chloro group can be displaced by various nucleophiles, particularly under catalyzed conditions. Research has shown that the amination of 1,3-dichloroisoquinoline (B189448) proceeds selectively, with the initial nucleophilic attack occurring at the more reactive C1 position to yield 1-amino-3-chloroisoquinoline. researchgate.net The subsequent substitution of the remaining chlorine atom at the C3 position requires more forcing conditions or catalysis.

One notable example is the palladium-catalyzed Buchwald-Hartwig amination. Studies have demonstrated the successful coupling of 3-chloroisoquinolin-1-amine with adamantane-containing secondary amines. grafiati.comresearchgate.net This transformation highlights the utility of transition-metal catalysis in overcoming the lower reactivity of the C3 position. grafiati.comresearchgate.net

Table 1: Examples of Nucleophilic Substitution at the C3-Position

| Nucleophile | Catalyst/Reagents | Product | Reference |

|---|---|---|---|

| Adamantane-containing secondary amines | Pd(0) catalyst (e.g., Pd(dba)₂), Ligand (e.g., DavePhos), Base (e.g., tBuONa) | 1-Amino-3-(N-adamantylamino)isoquinoline derivatives | grafiati.comresearchgate.net |

| Benzylamine | - | N-benzyl-3-aminoisoquinolin-1-amine derivative | acs.org |

| Aryl boronic acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 1-Amino-3-arylisoquinolines (via Suzuki Coupling) | acs.org |

Influence of Reaction Conditions on Product Selectivity

Reaction conditions play a pivotal role in dictating the outcome of nucleophilic substitution at the C3 position. For challenging nucleophiles or less reactive substrates, catalyst systems are often essential.

The Buchwald-Hartwig amination is a prime example where the choice of catalyst, ligand, and base is critical for achieving high yields. libretexts.orgwuxiapptec.com Palladium(0) catalysts, in conjunction with specialized phosphine (B1218219) ligands like DavePhos or BINAP, are frequently employed to facilitate the cross-coupling of amines with aryl halides. researchgate.netmdpi.comresearchgate.net The reaction is typically carried out in an inert solvent such as dioxane or toluene (B28343), with a strong, non-nucleophilic base like sodium tert-butoxide (tBuONa) to promote the catalytic cycle. researchgate.netmdpi.com The use of elevated temperatures (reflux) is also common to drive the reaction to completion. mdpi.com In some cases, catalyst-free conditions can be effective, for instance, in the reaction with benzylamine, which can afford the corresponding 1,3-diaminoisoquinoline (B156205) derivative in high yield. acs.org

Reactions Involving the Amine Functionality

The primary amine group at the C1 position is a versatile functional handle, readily participating in a variety of classical amine reactions such as acylation, alkylation, and condensation with carbonyl compounds.

Acylation Reactions

The primary amine of this compound reacts readily with acylating agents like acid chlorides and acid anhydrides to form the corresponding amides. This reaction is a common and efficient method for introducing acyl groups onto the nitrogen atom. The reaction typically proceeds rapidly at room temperature and can be run in the presence of a base, such as pyridine (B92270) or sodium hydroxide, to neutralize the acidic byproduct (e.g., HCl). A key feature of this reaction is that over-acylation is generally not observed, as the lone pair of electrons on the newly formed amide nitrogen is delocalized by resonance with the adjacent carbonyl group, rendering it significantly less nucleophilic than the starting amine.

Alkylation Reactions

The nucleophilic amine group can be alkylated by reaction with alkyl halides. This reaction, proceeding via an SN2 mechanism, introduces alkyl substituents to the nitrogen atom. However, a significant challenge in the alkylation of primary amines is the potential for over-alkylation. researchgate.net The product of the initial alkylation, a secondary amine, is often more nucleophilic than the starting primary amine and can compete for the alkylating agent. This can lead to a mixture of secondary and tertiary amines, and even quaternary ammonium (B1175870) salts.

To achieve mono-alkylation, reaction conditions must be carefully controlled, for example, by using a large excess of the primary amine. Alternatively, reductive amination offers a more controlled route to secondary and tertiary amines.

Table 2: Potential Products from Alkylation of this compound

| Alkylating Agent (R-X) | Product(s) | Notes |

|---|---|---|

| Methyl iodide (CH₃I) | 1-(Methylamino)-3-chloroisoquinoline | Mixture with di- and tri-methylated products is likely without controlled conditions. |

| Ethyl bromide (CH₃CH₂Br) | 1-(Ethylamino)-3-chloroisoquinoline | Excess of the starting amine can favor the mono-alkylated product. |

| Benzyl chloride (BnCl) | 1-(Benzylamino)-3-chloroisoquinoline | - |

Imine and Enamine Formation

Primary amines, such as this compound, undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. pressbooks.pubmasterorganicchemistry.com This reaction is typically catalyzed by a weak acid and involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate. libretexts.orglibretexts.org Subsequent dehydration of this intermediate leads to the formation of the C=N double bond of the imine. libretexts.orglibretexts.org

The reaction is reversible and the pH must be carefully controlled, typically around 4-5, to ensure that the amine is sufficiently nucleophilic while also allowing for protonation of the hydroxyl group in the carbinolamine intermediate to facilitate its elimination as water. pressbooks.publibretexts.orglibretexts.org

Formation of enamines, which possess a C=C-N structure, occurs from the reaction of aldehydes or ketones with secondary amines. pressbooks.pubmasterorganicchemistry.com Therefore, the reaction of this compound, a primary amine, exclusively yields imines.

Oxidative Transformations of this compound

Specific studies detailing the oxidative transformation of this compound are not extensively documented in the reviewed literature. However, the reactivity of the broader isoquinoline family provides insights into potential oxidative pathways. The outcome of oxidation on substituted isoquinolines is highly dependent on the nature and position of the substituents. For instance, electron-donating groups like the amino group in 5-aminoisoquinoline (B16527) direct oxidation by reagents such as KMnO4 to the benzene ring, whereas electron-withdrawing groups tend to favor oxidation of the pyridine ring. shahucollegelatur.org.in

Other oxidative strategies applied to isoquinoline derivatives include N-oxidation to form N-oxides, which can then be rearranged to introduce functionality, such as a hydroxyl group, onto the ring system. nih.govresearchgate.net For example, the rearrangement of 3-chloroisoquinoline-N-oxide with acetic anhydride (B1165640) yields primarily 3-chloro-4-acetoxyisoquinoline. researchgate.net While not a direct transformation of the title compound, these examples suggest that the amino group in this compound would likely influence the regioselectivity of oxidative reactions, potentially directing them towards the carbocyclic ring or participating in reactions itself, depending on the oxidant and conditions employed.

Reductive Transformations of this compound

The reductive transformations of this compound can proceed via two main pathways: reduction of the heterocyclic ring system or reductive dehalogenation of the C-Cl bond.

The isoquinoline ring itself can be reduced under various conditions. Catalytic hydrogenation or reduction with reagents like tin and hydrochloric acid typically leads to the saturation of the pyridine ring first, yielding 1,2,3,4-tetrahydroisoquinolines. arsdcollege.ac.in More forceful conditions can result in the complete saturation of both rings to form decahydroisoquinolines. arsdcollege.ac.in

Reductive dehalogenation is another key transformation. The chloro substituent at the C3 position can be removed to yield 1-aminoisoquinoline (B73089). This type of reaction is common for halogenated heterocycles and can be achieved using systems like NaBH4-TMEDA with a palladium catalyst. lookchem.com In the context of other reactions, such as palladium-catalyzed cross-coupling, reductive dehalogenation can occur as a competing side reaction. For instance, during the attempted amination of N-[2-(1-adamantyloxy)ethyl]-3-chloroisoquinolin-1-amine, the formation of the dehalogenated product was observed when using a Pd(0)/Cy-JosiPhos catalytic system. mdpi.comresearchgate.net

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

The C3-chloro group of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, which are powerful tools for C-N and C-C bond formation. The Buchwald-Hartwig amination, in particular, has been studied for the introduction of a second amino substituent at the C3 position. mdpi.comresearchgate.net

The introduction of a second amino group onto the isoquinoline scaffold is challenging under non-catalytic conditions due to the deactivating effect of the first amino group. mdpi.com However, Pd(0) catalysis facilitates this transformation. mdpi.comresearchgate.net Studies on the amination of N-substituted 3-chloroisoquinolin-1-amines with adamantane-containing amines have shown that the choice of catalyst and the stoichiometry of the reagents are crucial for achieving good yields and avoiding side products like oligomers and reductive dehalogenation products. mdpi.comresearchgate.net For example, using the Pd(0)/DavePhos catalytic system with a four-fold excess of the incoming amine successfully yielded the desired 1,3-diaminoisoquinoline derivative. mdpi.com

| Entry | Reactant | Amine | Catalyst System | Amine Equiv. | Product | Yield | Ref |

| 1 | N-[2-(1-Adamantyloxy)ethyl]-3-chloroisoquinolin-1-amine | 2-(1-Adamantyl)ethylamine | Pd(0)/Cy-JosiPhos | 2 | Mixture of oligomers + C-Cl reduction product | - | mdpi.comresearchgate.net |

| 2 | N-[2-(1-Adamantyloxy)ethyl]-3-chloroisoquinolin-1-amine | 2-(1-Adamantyl)ethylamine | Pd(0)/DavePhos | 2 | Mixture of oligomers | - | mdpi.comresearchgate.net |

| 3 | N-[2-(1-Adamantyloxy)ethyl]-3-chloroisoquinolin-1-amine | 2-(1-Adamantyl)ethylamine | Pd(0)/DavePhos | 4 | N1-[2-(1-Adamantyloxy)ethyl]-N3-[2-(1-adamantyl)ethyl]isoquinoline-1,3-diamine | 77% | mdpi.com |

While specific examples of Suzuki-Miyaura or Heck reactions starting directly from this compound are not detailed in the surveyed literature, the general utility of these reactions for functionalizing halo-heterocycles is well-established. wikipedia.orgtestbook.comlibretexts.org These methods would theoretically allow for the introduction of aryl, vinyl, or other organic fragments at the C3 position.

Cyclization and Annulation Reactions for Novel Scaffold Formation

This compound can serve as a building block for the synthesis of more complex, fused heterocyclic systems through cyclization and annulation reactions. These reactions typically involve the participation of the C1-amino group and the C-N double bond within the isoquinoline ring.

A notable example is the formation of triazolo-isoquinoline systems. The reaction of a 1-chloroisoquinoline (B32320) with 5-aminotetrazole (B145819) provides a route to 3-amino-s-triazolo[3,4-a]isoquinolines. google.com In this transformation, the 1-chloro group is displaced by a nitrogen atom of the tetrazole, which is followed by an intramolecular cyclization and rearrangement to form the fused triazole ring. google.com This type of reaction highlights the utility of the chloro- and amino-substituted isoquinoline core in constructing novel polycyclic scaffolds. google.com

Annulation reactions, which involve the formation of a new ring onto an existing one, are also key strategies in heterocyclic chemistry. numberanalytics.com While direct examples using this compound as the starting material are sparse, related methodologies like the Rh(III)-catalyzed oxidative coupling of benzamidines with alkynes demonstrate a powerful approach to construct the 1-aminoisoquinoline skeleton itself, which can be seen as a formal annulation process. nih.gov

Mechanistic and Kinetic Investigations of Chemical Transformations

Mechanistic studies provide crucial understanding of the reactivity of this compound, particularly in catalyzed reactions. The palladium-catalyzed amination to form 1,3-diaminoisoquinolines has been a subject of such investigation. mdpi.com A proposed mechanism suggests that the reaction proceeds through a tautomeric equilibrium where the substrate exists in both an amine form and an imine form. mdpi.com

The formation of a palladium amide complex is considered a rate-determining step in the catalytic cycle. mdpi.com The equilibrium between the amine and imine tautomers can influence the ease of formation of different palladium amide complexes, thereby affecting the reaction rate and the propensity for the second amination to occur. mdpi.com The imine tautomer is suggested to facilitate the formation of the initial palladium amide complex, which can then drive the catalytic cycle forward for the substitution of the second chlorine atom in di-substituted precursors. mdpi.com

Spectroscopic and Structural Elucidation of 3 Chloroisoquinolin 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignmentresearchgate.netbham.ac.ukacs.orgaccelachem.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 3-Chloroisoquinolin-1-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides precise information about the molecular framework, including the number and type of protons and carbons, and their connectivity.

Proton (¹H) NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy reveals the chemical environment of hydrogen atoms within the molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the isoquinoline (B145761) core and the amino group. The aromatic protons typically appear in the downfield region (approximately δ 7.0-8.5 ppm) due to the deshielding effects of the aromatic ring currents. The exact chemical shifts and coupling patterns (singlets, doublets, triplets, etc.) are influenced by the positions of the chlorine and amine substituents. The two protons of the primary amine group (NH₂) would likely appear as a single, broad singlet that can exchange with deuterium (B1214612) upon addition of D₂O. The proton at the C4 position is expected to be a singlet, while the protons on the fused benzene (B151609) ring (H-5, H-6, H-7, H-8) would exhibit characteristic coupling patterns based on their relationships (ortho, meta, para).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: This table is based on general principles and data from analogous isoquinoline structures, as specific experimental data is not widely published.)

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Predicted Multiplicity |

| NH₂ | 5.0 - 6.0 | Broad Singlet |

| H-4 | 7.0 - 7.2 | Singlet |

| H-5 | 7.8 - 8.0 | Doublet |

| H-6 | 7.4 - 7.6 | Triplet |

| H-7 | 7.6 - 7.8 | Triplet |

| H-8 | 8.0 - 8.2 | Doublet |

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon (¹³C) NMR spectroscopy provides information about the carbon skeleton of the molecule. nih.gov Each chemically non-equivalent carbon atom in this compound will produce a distinct signal in the spectrum. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic and heteroaromatic carbons typically resonate in the δ 110-160 ppm range. The carbon atom bonded to the electronegative chlorine atom (C-3) and the carbon bonded to the nitrogen of the amine group (C-1) are expected to show significant downfield shifts. Quaternary carbons (those not bonded to any hydrogens, such as C-3, C-1, C-4a, and C-8a) can also be identified.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: This table is based on general principles and data from analogous isoquinoline structures, such as 1-Aminoisoquinoline (B73089) spectrabase.com, as specific experimental data is not widely published.)

| Carbon Assignment | Predicted Chemical Shift (δ ppm) |

| C-1 | 155 - 160 |

| C-3 | 145 - 150 |

| C-4 | 105 - 110 |

| C-4a | 135 - 140 |

| C-5 | 125 - 130 |

| C-6 | 120 - 125 |

| C-7 | 128 - 132 |

| C-8 | 118 - 122 |

| C-8a | 140 - 145 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for establishing definitive structural assignments by revealing correlations between different nuclei. creative-biostructure.com

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically over two or three bonds. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting coupled protons on the benzene ring portion of the molecule (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8), which helps to trace the connectivity of this part of the ring system.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). libretexts.org An HSQC spectrum would definitively link each proton signal (e.g., H-4, H-5, H-6, H-7, H-8) to its corresponding carbon signal (C-4, C-5, C-6, C-7, C-8), confirming their assignments.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysisresearchgate.netbham.ac.uk

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, and providing structural information through the analysis of fragmentation patterns. alevelchemistry.co.uk

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or five decimal places. alevelchemistry.co.uknumberanalytics.com This precision allows for the determination of the exact elemental formula of a compound. For this compound, with a molecular formula of C₉H₇ClN₂, the calculated exact mass for the molecular ion [M]⁺˙ is 178.0298. umich.edu HRMS can readily confirm this composition and distinguish it from other potential compounds with the same nominal mass. The presence of a single chlorine atom is also confirmed by the characteristic isotopic pattern, where an M+2 peak (from the ³⁷Cl isotope) is observed at approximately one-third the intensity of the main molecular ion peak (from the ³⁵Cl isotope). scispace.com

Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of a selected precursor ion. nih.gov This technique is instrumental in deducing the structure of the molecule by analyzing how it breaks apart. In an MS/MS experiment, the molecular ion of this compound (m/z 178) would be isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed.

Systematic studies on isoquinoline alkaloids show that fragmentation pathways are highly dependent on the structure. nih.govnih.gov For this compound, likely fragmentation pathways could include:

Loss of HCN: A common fragmentation for nitrogen-containing heterocycles.

Loss of a chlorine radical (•Cl): Leading to a fragment ion at m/z ~143.

Loss of the amino group: While sometimes observed, the loss of an amino group can be suppressed in conjugated systems. nih.gov

The precise fragmentation pattern provides a structural fingerprint that helps to confirm the identity of the compound and distinguish it from its isomers.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is essential for identifying the functional groups and characterizing the bonding within a molecule. For this compound, these methods provide a detailed fingerprint based on the vibrational modes of its constituent parts: the primary amine group, the chloro-substituent, and the aromatic isoquinoline ring system. smu.edu

The molecule is expected to exhibit several characteristic vibrational modes. libretexts.org As a primary aromatic amine, it should display two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. vulcanchem.comorgchemboulder.com The N-H bending vibration is typically observed around 1580-1650 cm⁻¹, while the C-N stretching of an aromatic amine appears in the 1250-1335 cm⁻¹ range. orgchemboulder.com

The isoquinoline ring itself contributes to a series of complex vibrations. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C=C and C=N in-ring stretching vibrations produce a set of characteristic bands between 1400 cm⁻¹ and 1620 cm⁻¹. libretexts.org The C-Cl stretching vibration is generally found in the lower frequency region of the spectrum, typically between 505 and 760 cm⁻¹. researchgate.net

While IR spectroscopy measures changes in the dipole moment, Raman spectroscopy detects changes in polarizability, making the two techniques complementary. plus.ac.at Symmetric vibrations, which may be weak in the IR spectrum, are often strong in the Raman spectrum. Therefore, a complete vibrational analysis benefits from the application of both methods to assign the fundamental modes of the molecule comprehensively. researchgate.netresearchgate.net

Table 1: Expected Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity |

| N-H Stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium, Sharp (two bands) |

| C-H Stretch | Aromatic Ring | 3000 - 3100 | Medium to Weak, Sharp |

| N-H Bend | Primary Amine | 1580 - 1650 | Medium to Strong |

| C=C and C=N Stretch | Aromatic Ring | 1400 - 1620 | Medium to Strong |

| C-N Stretch | Aromatic Amine | 1250 - 1335 | Medium to Strong |

| N-H Wag | Primary Amine | 665 - 910 | Broad, Strong |

| C-Cl Stretch | Chloro-substituent | 505 - 760 | Strong |

Note: The exact positions and intensities of the bands can be influenced by the solid-state environment and intermolecular interactions.

X-ray Crystallography for Solid-State Structural Characterization

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. nih.govamherst.edu This technique provides high-resolution data on bond lengths, bond angles, and torsion angles, allowing for the unambiguous confirmation of the molecular structure of this compound.

For a molecule like this compound, a single-crystal X-ray diffraction study would reveal the planarity of the isoquinoline ring system and the precise geometry of the amine and chloro substituents relative to the ring. For instance, in similar chloro-substituted heterocyclic amines, the crystal structure confirms the molecular connectivity and reveals details such as the torsional angle between the aromatic plane and its substituents. mdpi.com The analysis would yield the crystal system (e.g., monoclinic, orthorhombic) and space group, which describe the symmetry and repeating unit cell of the crystal lattice. researchgate.net

Beyond individual molecular structure, X-ray crystallography elucidates how molecules are arranged in the crystal lattice, a study critical for understanding a compound's physical properties. mdpi.com The packing is governed by a network of intermolecular interactions.

For this compound, the primary amine group is a potent hydrogen bond donor, while the nitrogen atom within the isoquinoline ring is a potential hydrogen bond acceptor. This facilitates the formation of strong intermolecular N-H···N hydrogen bonds, which often lead to the creation of specific supramolecular structures like dimers or chains. mdpi.comnih.gov The chlorine atom, being electronegative, can also act as a weak hydrogen bond acceptor, potentially forming C-H···Cl or N-H···Cl interactions. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. ijprajournal.com For aromatic and heterocyclic compounds like this compound, the spectrum is dominated by transitions involving π electrons.

The isoquinoline core is an aromatic chromophore that gives rise to intense π-π* transitions. libretexts.org These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. Aromatic systems typically show one or more strong absorption bands in the 200-300 nm range. up.ac.za

The presence of substituents on the aromatic ring modifies the electronic transitions. The amino group (-NH₂) is an auxochrome with non-bonding electrons (n electrons). This can lead to n-π* transitions, which involve the promotion of a non-bonding electron to an antibonding π* orbital. These transitions are generally much weaker in intensity than π-π* transitions and can sometimes be observed as a shoulder on the main absorption band. researchgate.net The amino group can also cause a bathochromic (red) shift, moving the absorption to longer wavelengths due to conjugation with the aromatic system. ijprajournal.com The chlorine atom also acts as an auxochrome and can similarly influence the position and intensity of the absorption bands.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Orbitals Involved | Expected Wavelength Range | Characteristics |

| π → π | π bonding to π antibonding | 200 - 350 nm | High intensity (large molar absorptivity) |

| n → π | Non-bonding to π antibonding | 280 - 400 nm | Low intensity, may be obscured by π-π* bands |

Note: The solvent can significantly affect the position of absorption bands. Polar solvents can shift n-π transitions to shorter wavelengths (hypsochromic shift). ijprajournal.com*

Computational Chemistry and Theoretical Investigations of 3 Chloroisoquinolin 1 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. imist.ma For 3-chloroisoquinolin-1-amine, DFT calculations would be employed to determine its most stable three-dimensional shape, a process known as geometry optimization. faccts.deresearchgate.netarxiv.org This process iteratively adjusts the positions of the atoms to find the arrangement with the minimum total energy. arxiv.org Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311G(d,p), which defines the mathematical functions used to describe the electron orbitals. imist.maarxiv.org

The outcome of a geometry optimization is a set of coordinates for each atom, from which key structural parameters can be derived. While experimental data for this compound is scarce, a DFT study would produce a detailed table of its predicted bond lengths and angles.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound This table is illustrative and represents the type of data generated from a DFT geometry optimization. Actual values would require a specific computational study.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C1-N2 | ~1.32 Å |

| Bond Length | C1-N(amine) | ~1.37 Å |

| Bond Length | C3-Cl | ~1.74 Å |

| Bond Angle | N2-C1-C9 | ~123° |

| Bond Angle | Cl-C3-C4 | ~120° |

| Dihedral Angle | C4-C3-C9-C1 | ~0° (indicating planarity) |

Beyond geometry, DFT calculations elucidate electronic properties by analyzing the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals (the HOMO-LUMO gap) is a critical indicator of the molecule's chemical reactivity and stability.

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Characterization

Quantum chemical calculations are essential for understanding how chemical reactions occur at a molecular level. acs.orgu-tokyo.ac.jpsaarj.com These methods can map out the entire reaction pathway, from reactants to products, including the high-energy transition states that must be overcome for the reaction to proceed. mdpi.comrsc.org The energy required to reach this transition state is known as the activation energy, a key factor determining the reaction rate. u-tokyo.ac.jpresearchgate.net

For this compound, these calculations could be used to:

Investigate Synthesis Routes: Model the final steps of its synthesis to optimize reaction conditions and predict potential byproducts.

Predict Reactivity: Study reactions involving the compound, such as the nucleophilic aromatic substitution of the chlorine atom at the C3 position or reactions involving the amino group at the C1 position. nih.gov

Characterize Transition States: By locating the transition state structure and calculating its energy, researchers can gain insight into the feasibility of a proposed reaction mechanism. researchgate.netacs.org For instance, modeling the attack of a nucleophile on the isoquinoline (B145761) ring would reveal the precise geometry and energy of the intermediate complex.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational techniques that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. japsonline.comjapsonline.com These models are built by finding a mathematical relationship between calculated molecular descriptors and experimentally measured activities. imist.ma

For a series of isoquinoline derivatives, a QSAR model could be developed to predict their potential inhibitory activity against a specific biological target, such as an enzyme. researchgate.netnih.gov The model takes the form of a mathematical equation.

An illustrative QSAR equation might look like this: pIC50 = c0 + (c1 * LogP) + (c2 * DipoleMoment) + (c3 * LUMO_Energy)

In this hypothetical model for this compound and its analogs:

pIC50 represents the biological activity (e.g., inhibitory concentration).

LogP is a descriptor for lipophilicity.

DipoleMoment and LUMO_Energy are quantum chemical descriptors related to the molecule's electronic properties.

c0, c1, c2, c3 are coefficients determined by fitting the model to experimental data.

Such models are invaluable in drug discovery for prioritizing which novel, un-synthesized compounds are most likely to be active, thereby guiding synthetic chemistry efforts. japsonline.comnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movements of atoms and molecules over time. acs.org This technique is crucial for understanding the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. nih.gov

For this compound, MD simulations could reveal:

Conformational Preferences: How the molecule flexes and which shapes (conformations) it prefers to adopt in solution.

Solvent Effects: The influence of different solvents (e.g., water, DMSO) on the molecule's structure and dynamics.

Ligand Dynamics in a Binding Site: Once docked into a protein's active site, MD simulations can show how the ligand and protein adjust to each other. This reveals the stability of the binding pose and key dynamic interactions that are not visible in a static docked image. nih.gov These simulations can highlight the flexibility of certain parts of the ligand, which can be critical for its binding and activity. researchgate.net

Molecular Docking Studies for Ligand-Target Binding Interactions

Molecular docking is a computational method used to predict how a small molecule (ligand), such as this compound, binds to a macromolecular target, typically a protein. sciencescholar.usrsc.org The process involves sampling a vast number of possible orientations and conformations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. nih.gov The result is a prediction of the most likely binding mode and a corresponding binding energy score, often in kcal/mol. tjnpr.org

This technique is central to structure-based drug design. For this compound, docking studies could be used to screen it against various protein targets implicated in disease. The results would identify which targets the compound is most likely to bind to and how it interacts with specific amino acid residues in the binding pocket (e.g., through hydrogen bonds, hydrophobic interactions, or halogen bonds). researchgate.nettandfonline.com

Table 2: Illustrative Molecular Docking Results for this compound This table is hypothetical. The target and results are for illustrative purposes to show typical output from a docking study.

| Protein Target (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase XYZ (e.g., 4OHU) | -8.5 | LEU83, VAL35 | Hydrophobic |

| GLU121 | Hydrogen Bond (with amine) | ||

| TYR80 | Halogen Bond (with chlorine) |

In Silico ADME/T (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction Studies

Before a compound can become a drug, it must have favorable pharmacokinetic properties. In silico ADMET prediction uses computational models to forecast a molecule's Absorption, Distribution, Metabolism, Excretion, and Toxicity profile. mdpi.comresearchgate.net These predictions are vital for filtering out compounds that are likely to fail in later stages of drug development due to poor bioavailability or toxicity. veterinaria.org

For this compound, various online tools and software packages could predict a range of ADMET properties. tjnpr.orgway2drug.com These predictions are based on models trained on large datasets of experimental results for other compounds.

Table 3: Representative In Silico ADMET Predictions for this compound This table is illustrative and contains the types of parameters evaluated in an ADMET study. The values are hypothetical.

| Property | Category | Predicted Outcome |

|---|---|---|

| Human Intestinal Absorption | Absorption | High |

| Blood-Brain Barrier (BBB) Permeant | Distribution | Yes |

| CYP2D6 Inhibitor | Metabolism | Likely |

| CYP3A4 Substrate | Metabolism | Unlikely |

| Total Clearance | Excretion | Low |

| AMES Mutagenicity | Toxicity | Non-mutagen |

| Hepatotoxicity | Toxicity | Low risk |

Biological Activity and Mechanistic Insights of 3 Chloroisoquinolin 1 Amine

Antimicrobial Properties and Efficacy Studies

While the broader class of isoquinoline (B145761) derivatives has been a subject of interest in the development of antimicrobial agents, specific efficacy studies for 3-Chloroisoquinolin-1-amine are not extensively documented in the available literature. semanticscholar.orglookchem.comacs.org Analogous compounds, such as certain 7-chloroquinoline (B30040) derivatives, have demonstrated broad-spectrum efficacy with Minimum Inhibitory Concentration (MIC) values between 16–64 µg/mL against bacteria like Staphylococcus aureus and Escherichia coli. vulcanchem.com However, direct data for this compound is not specified.

There is a lack of specific data in the reviewed scientific literature detailing the antibacterial activity profile of this compound against a panel of bacterial strains. While some isoquinoline derivatives have shown antibacterial properties, specific MIC values for this compound are not publicly available. mdpi.commdpi.com

Similarly, specific studies detailing the antifungal activity profile of this compound against various fungal pathogens could not be identified in the public domain. Research on related isoquinoline structures suggests potential antifungal effects, but specific data for the target compound is not available. semanticscholar.orgacs.org

Anticancer Activity and Cytotoxicity Studies

The isoquinoline scaffold is a common feature in many natural and synthetic compounds with anticancer properties. nih.govrsc.org These compounds can exert their effects through various mechanisms, including the disruption of microtubule structures and the induction of apoptosis. nih.gov However, specific research focusing on the cytotoxic effects of this compound is limited.

Detailed studies reporting the cytotoxic effects, such as IC₅₀ values, of this compound on specific cancer cell lines are not available in the reviewed scientific literature. While derivatives of isoquinoline have been tested against various cancer cell lines, data for this particular compound has not been published. mdpi.com

The molecular mechanisms underlying the potential anticancer activity of this compound have not been specifically elucidated in the available research.

While various isoquinoline-based compounds have been investigated as kinase inhibitors, specific studies detailing the inhibitory activity of this compound against specific kinases are not present in the public scientific literature. nih.govnih.govannualreviews.org For instance, the related compound N-(2-amino-ethyl)-5-chloroisoquinoline-8-sulfonamide (CKI-7) has been identified as a potent inhibitor of casein kinase I. nih.gov However, this activity cannot be directly extrapolated to this compound without specific experimental evidence.

Elucidation of Molecular Mechanisms in Anticancer Contexts

Receptor Interaction and Signaling Pathway Modulation

The biological activity of this compound and its derivatives is closely linked to their interaction with specific cellular receptors, leading to the modulation of critical signaling pathways. Research has highlighted several key receptor targets and pathways influenced by this class of compounds.

One of the identified targets for the aminoisoquinoline scaffold is the 5-hydroxytryptamine type 3 (5-HT3) receptor. researchgate.net Substituted aminoisoquinolines, such as N-Methyl-3-(4-methylpiperazin-1-yl)isoquinolin-1-amine, which shares the core structure, have been shown to bind to the 5-HT3 receptor. researchgate.net The 5-HT3 receptor is a ligand-gated ion channel that mediates fast excitatory neurotransmission in both the central and peripheral nervous systems. fsu.edu Its activation can modulate the release of various neurotransmitters. fsu.edu Antagonists of the 5-HT3 receptor are clinically used for managing nausea and vomiting, particularly that which is induced by chemotherapy. amegroups.org

Furthermore, the isoquinoline scaffold is recognized as a "privileged" structure in medicinal chemistry for its ability to bind to multiple receptors, including kinases. Derivatives of 3-aminoisoquinoline have been investigated as potent kinase inhibitors. nih.govresearchgate.net For instance, a derivative synthesized from a 3-aminoisoquinoline intermediate was found to inhibit the p70S6Kβ kinase, a component of the PI3K/AKT/mTOR signaling pathway that is crucial for cell growth and proliferation. researchgate.net Other studies have identified 4-substituted aminoisoquinoline benzamides as potent inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Src-family kinases, both of which are implicated in acute myeloid leukemia (AML). nih.govresearchgate.net

Another potential, though less explored, target is the Trace Amine-Associated Receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that binds endogenous trace amines and is involved in modulating dopaminergic and serotonergic signaling. nih.govwikipedia.org Given that this compound is an amine-containing molecule, its potential interaction with TAAR1 presents an area for future investigation. nih.govrsc.org Activation of TAAR1 typically leads to the production of cyclic adenosine (B11128) monophosphate (cAMP) through Gs-coupled signaling. wikipedia.org

Table 1: Receptor Interactions and Signaling Pathways Modulated by the Aminoisoquinoline Scaffold

| Receptor/Pathway | Type | Associated Biological Role | Finding | Citations |

| 5-HT3 Receptor | Ligand-gated ion channel | Neurotransmission, Emetic reflex | Substituted aminoisoquinolines bind to the 5-HT3 receptor. | researchgate.netfsu.edu |

| Kinase Inhibition | ||||

| p70S6Kβ (mTOR pathway) | Serine/threonine kinase | Cell growth, proliferation | A derivative from a 3-aminoisoquinoline intermediate showed inhibitory activity. | researchgate.net |

| FLT3 / Src-family | Tyrosine kinases | Hematopoiesis, Oncogenesis (AML) | 4-substituted aminoisoquinoline benzamides are potent inhibitors. | nih.govresearchgate.net |

| TAAR1 (Potential) | G protein-coupled receptor | Neuromodulation | As an amine, the compound is a potential ligand for this receptor family. | nih.govwikipedia.orgnih.gov |

Induction of Reactive Oxygen Species (ROS) Generation

A significant mechanism contributing to the anticancer potential of the 3-chloroisoquinoline (B97870) scaffold is the induction of reactive oxygen species (ROS) generation. vulcanchem.com ROS are highly reactive chemical molecules, such as superoxide (B77818) and hydrogen peroxide, that are natural byproducts of cellular metabolism. frontiersin.org While they play roles in normal cell signaling, an excessive accumulation of ROS can induce oxidative stress, leading to cellular damage and programmed cell death (apoptosis). jcancer.orgnih.gov

Cancer cells often exhibit higher baseline levels of ROS compared to normal cells due to their altered metabolism, making them more vulnerable to agents that further increase ROS levels. frontiersin.org Research on derivatives containing the 3-chloroisoquinolin-6-amine (B1473467) scaffold has demonstrated that one of their anticancer mechanisms involves the generation of ROS. vulcanchem.com This induced oxidative stress can damage critical biomacromolecules like DNA, lipids, and proteins, ultimately triggering apoptotic pathways in cancer cells. jcancer.orgresearchgate.net The strategy of targeting cancer cells by elevating ROS is a recognized approach in oncology, and the 3-chloroisoquinoline scaffold appears to leverage this mechanism. mdpi.com

Interference with Key Cellular Processes (e.g., Tubulin Polymerization)

Beyond ROS induction, derivatives of the 3-chloroisoquinoline scaffold have been found to exert their biological effects by interfering with fundamental cellular machinery, most notably tubulin polymerization. vulcanchem.com Tubulin is a protein that polymerizes into microtubules, which are essential components of the cellular cytoskeleton. nih.gov Microtubules are highly dynamic structures that are critical for maintaining cell shape, transport, and, most importantly, for the formation of the mitotic spindle during cell division. nih.gov

Agents that interfere with microtubule dynamics are among the most effective anticancer drugs. frontiersin.org They can either inhibit the polymerization of tubulin into microtubules or prevent their depolymerization. nih.gov Both actions disrupt the delicate balance required for mitotic spindle function, leading to an arrest of the cell cycle, typically in the G2/M phase, and subsequent apoptosis. nih.gov Studies have indicated that compounds with the 3-chloroisoquinoline scaffold can interfere with tubulin polymerization, placing them in the category of tubulin-disrupting agents. vulcanchem.com This mechanism is a key contributor to their observed anticancer properties.

Other Reported Biological Activities and Pharmacological Potentials

The pharmacological profile of the 3-chloroisoquinoline-1-amine scaffold extends to several other promising areas of therapeutic interest.

Antimalarial Activity : The chloroquine-like structure of these compounds has prompted investigations into their antimalarial potential. nih.gov The presence and position of the chlorine atom on the isoquinoline or quinoline (B57606) ring are often crucial for activity against malaria parasites, including chloroquine-resistant strains. vulcanchem.commdpi.com The mechanism for related compounds often involves the inhibition of hemozoin formation, a critical detoxification process for the parasite. nih.gov

Kinase Inhibition : As noted previously, the isoquinoline framework is a privileged scaffold for developing kinase inhibitors. nih.govnih.gov Derivatives have shown potent inhibition of various kinases involved in oncology, such as FLT3, Src-family kinases, and p70S6Kβ, suggesting a broad potential for cancer therapy. nih.govresearchgate.netvulcanchem.com

Immunomodulatory Effects : There is emerging evidence that derivatives of the 3-chloroisoquinoline scaffold may have immunomodulatory effects, particularly in the context of PD-1/PD-L1 protein interactions, which are key targets in cancer immunotherapy. vulcanchem.com

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency

Key SAR Findings:

Importance of the C3-Chloro Group : The chlorine atom at the 3-position of the isoquinoline ring is often considered critical for biological activity. In studies on antimalarial analogs, the chlorinated compounds showed superior activity compared to other substitutions. vulcanchem.com

Role of the C1-Amine Group : The amine group at the 1-position serves as a vital point for modification to modulate activity and target specificity. In a series of quinolinylaminoisoquinoline derivatives designed as RAF1 kinase inhibitors, the nature of the substituent on this amine linker was shown to be critical for antiproliferative potency. jst.go.jp

Substitutions on the Isoquinoline Ring : Adding other functional groups to the isoquinoline core can significantly impact potency. For example, in the development of some kinase inhibitors, the addition of a small substituent like a fluoro group was found to enhance potency. nus.edu.sg

Conformational Restriction : The constrained conformation of the isoquinoline ring system can contribute to target selectivity. In one study, the selectivity of a derivative for RAF1 kinase over other kinases was attributed to the restricted conformation of the aminoisoquinoline nucleus. jst.go.jp

Table 2: SAR Insights for Isoquinoline-Based Compounds

| Structural Position | Modification | Impact on Biological Activity | Citations |

| Position 3 | Chlorine Atom | Crucial for antimalarial activity and contributes to anticancer effects. | vulcanchem.com |

| Position 1 | Amine Group | Serves as a key handle for introducing diverse substituents to modulate potency and selectivity. | nih.govjst.go.jp |

| N-Aryl Substitution | Different aryl groups significantly alter antiproliferative IC50 values in melanoma cells. | jst.go.jp | |

| Isoquinoline Core | Additional Substituents | Small groups (e.g., fluoro) can enhance kinase inhibition potency. | nus.edu.sg |

| Overall Structure | Conformational Rigidity | The rigid scaffold can enhance selectivity for specific kinase targets like RAF1. | jst.go.jp |

Table 3: Antiproliferative Activity of N-Substituted 5-Nitroisoquinolin-1-amine Analogs against A375P Melanoma Cells

Data from a study on 5-nitroisoquinolin-1-amines, which demonstrates the principle of SAR at the 1-amino position of the isoquinoline scaffold.| Compound | Terminal Aryl Moiety on Amine Linker | IC₅₀ (µM) |

| 1b | 4'-(Trifluoromethyl)phenyl | Sub-micromolar |

| 1d | 4'-Chloro-3'-(trifluoromethyl)phenyl | Sub-micromolar |

| 1g | 2'-Morpholino-5'-(trifluoromethyl)phenyl | Sub-micromolar |

| 1j | Benzo[d] vulcanchem.comnih.govdioxole | Sub-micromolar |

| Source: jst.go.jp |

Medicinal Chemistry and Drug Discovery Applications of 3 Chloroisoquinolin 1 Amine

Role as a Pharmacophore in Rational Drug Design

In the realm of medicinal chemistry, a pharmacophore is defined as the specific arrangement of steric and electronic features of a molecule that are essential for its interaction with a biological target to trigger or block a response. dovepress.com The 3-Chloroisoquinolin-1-amine structure contains several key features that make it an effective pharmacophore for rational drug design. The isoquinoline (B145761) ring system provides a rigid, aromatic scaffold. The primary amine at the 1-position and the chlorine atom at the 3-position offer distinct electronic properties and opportunities for hydrogen bonding and other interactions, which are critical for binding to target proteins like kinases or enzymes. mdpi.com

The amine group, in particular, can act as a hydrogen bond donor, while the nitrogen atom within the isoquinoline ring can act as a hydrogen bond acceptor. nih.gov This pattern is crucial for anchoring the molecule within the active site of many biological targets. For instance, the nitrogen atoms in the aromatic system and the exocyclic amine group can mimic the hydrogen bonding patterns of the adenine (B156593) portion of ATP, making it a suitable scaffold for kinase inhibitors. nih.gov The chlorine atom serves as an electron-withdrawing group, influencing the electronic distribution of the ring system and providing a vector for further chemical modification through reactions like nucleophilic aromatic substitution or cross-coupling. vulcanchem.com This combination of a rigid core with strategically placed functional groups makes the 1-aminoisoquinoline (B73089) scaffold a privileged structure in drug discovery, serving as a foundational template for building libraries of compounds with diverse biological activities. dovepress.comnih.gov

Development of Kinase Inhibitors Based on the Isoquinoline Scaffold

Protein kinases are a critical class of enzymes that regulate numerous cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer. enamine.net Consequently, kinase inhibitors are a major focus of modern drug discovery. The isoquinoline scaffold has proven to be a highly effective core structure for the development of potent and selective kinase inhibitors. enamine.netcymitquimica.com

One prominent example is the evolution of checkpoint kinase 1 (CHK1) inhibitors, which are of interest as cancer therapeutics that can potentiate the effects of DNA-damaging chemotherapy. nih.gov Researchers successfully transformed a fragment-based hit into a highly potent and selective CHK1 inhibitor, SAR-020106, which features an isoquinoline core. nih.gov This development process involved several "scaffold morphing" steps, ultimately identifying the isoquinoline ring system as optimal for achieving high potency and selectivity over the related CHK2 kinase. The crystal structure of a precursor compound bound to CHK1 revealed that the isoquinoline nitrogen and an adjacent nitrogen atom form crucial hydrogen bonds with the kinase hinge region, mimicking the binding of ATP. nih.gov

In another application, derivatives of 5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine were synthesized and evaluated for their kinase inhibitory activity. researchgate.net A specific compound, N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, demonstrated notable activity against the ribosomal s6 kinase p70S6Kβ (S6K2) with an IC50 value of 444 nM. researchgate.net

Furthermore, the isoquinoline scaffold is central to the development of next-generation inhibitors for the epidermal growth factor receptor (EGFR), a key target in non-small-cell lung cancer (NSCLC). acs.org The drug BLU-945 is a potent, reversible inhibitor designed to overcome resistance mutations (T790M and C797S) that arise during treatment with other EGFR inhibitors. The synthesis of BLU-945 and its analogs involves complex isoquinoline intermediates, such as 8-Bromo-3-chloroisoquinolin-5-ol, highlighting the scaffold's importance in creating highly specific, next-generation cancer therapies. acs.org

| Compound Name/Series | Target Kinase | Key Findings | Source |

|---|---|---|---|

| SAR-020106 | CHK1 | Potent and highly selective isoquinoline-based CHK1 inhibitor developed from a fragment hit. Potentiated the efficacy of chemotherapy in a human colon carcinoma xenograft model. | nih.gov |

| N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine | p70S6Kβ (S6K2) | Displayed an IC50 value of 444 nM against p70S6Kβ. | researchgate.net |

| BLU-945 | EGFR (mutant) | A potent, reversible, and wild-type-sparing inhibitor of EGFR resistance mutants (T790M, C797S) for NSCLC treatment. | acs.org |

Utility in Developing Antimalarial Drug Candidates

The fight against malaria has heavily relied on quinoline-based drugs, with 4-aminoquinolines like chloroquine (B1663885) being a cornerstone of therapy for decades. esr.iewikipedia.org These drugs are thought to act by accumulating in the acidic food vacuole of the parasite and interfering with the detoxification of heme, a byproduct of hemoglobin digestion, leading to parasite death. nih.gov However, the widespread emergence of chloroquine-resistant strains of Plasmodium falciparum has necessitated the development of new antimalarial agents. esr.ienih.gov

In this context, the isoquinoline scaffold, a structural isomer of quinoline (B57606), has emerged as a promising template for novel antimalarials. esr.ie Structure-activity relationship studies have shown that modifications to the quinoline core can restore activity against resistant parasites. Research into compounds like amodiaquine (B18356) and isoquine (B1199177) has demonstrated that altering the side chain or the core aromatic structure can be a successful strategy. esr.ie The potential of the isoquinoline motif is highlighted by studies on related chloroquinoline derivatives, where 7-chloroquinoline (B30040) compounds have shown inhibitory activity against chloroquine-resistant P. falciparum strains. vulcanchem.com Furthermore, derivatives of 3-chloroisoquinolin-6-amine (B1473467) have been specifically evaluated for potential antimalarial activity, with research indicating that the position of the chlorine atom is crucial for efficacy against resistant strains. vulcanchem.com This suggests that the this compound scaffold holds potential as a building block for a new generation of antimalarials designed to circumvent existing resistance mechanisms.

Application in Scaffold Morphing and Fragment-Based Drug Discovery Strategies

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying novel lead compounds. openaccessjournals.comfrontiersin.org This approach begins by screening small, low-molecular-weight molecules ("fragments") for weak but efficient binding to a biological target. openaccessjournals.com These initial fragment hits are then optimized and grown into more potent, drug-like molecules. frontiersin.org A related strategy, "scaffold morphing" or "scaffold hopping," involves replacing the core chemical structure of a compound with a different one while preserving key binding interactions, often to improve properties or find novel chemical space. nih.govopenaccessjournals.com